The compound has the following identifiers:
Piperazines are known for their diverse biological activities, including potential applications as anxiolytics and antidepressants. The specific structural features of 1-(Tetrahydrofuran-3-yl)piperazine hydrochloride may contribute to its unique pharmacological properties.
The synthesis of 1-(Tetrahydrofuran-3-yl)piperazine hydrochloride can be achieved through several methods:
1-(Tetrahydrofuran-3-yl)piperazine hydrochloride can participate in several chemical reactions:
The mechanism of action for 1-(Tetrahydrofuran-3-yl)piperazine hydrochloride is not fully elucidated but may involve interactions with neurotransmitter systems due to its piperazine structure. Piperazines are known to act on serotonin and dopamine receptors, suggesting potential anxiolytic or antidepressant effects.
Research indicates that compounds with similar structures can modulate neurotransmitter release and receptor activity, leading to altered mood and anxiety levels . Further studies are required to clarify the specific pathways involved.
The physical and chemical properties of 1-(Tetrahydrofuran-3-yl)piperazine hydrochloride include:
1-(Tetrahydrofuran-3-yl)piperazine hydrochloride has potential applications in various fields:
The compound 1-(Tetrahydrofuran-3-yl)piperazine hydrochloride is a hydrochlorinated salt featuring a hybrid heterocyclic architecture. Its systematic name directly reflects its core constituents: a piperazine ring (six-membered diamine heterocycle) tethered to a tetrahydrofuran (THF) moiety (five-membered oxygen-containing saturated ring) at the C3 position. The hydrochloride salt form enhances stability and aqueous solubility, critical for pharmaceutical handling. Its molecular formula is typically represented as C₈H₁₇ClN₂O, derived from the free base C₈H₁₆N₂O (1-(tetrahydrofuran-3-yl)piperazine) through HCl addition.
Table 1: Key Nomenclature and Structural Descriptors
Property | Value/Descriptor |
---|---|
Systematic IUPAC Name | 1-(Oxolan-3-yl)piperazine hydrochloride |
CAS Registry Number | Not explicitly listed (Precursor: 165253-31-6 [2]) |
Molecular Formula | C₈H₁₇ClN₂O |
Hybrid Structure | Piperazine (N-heterocycle) + Tetrahydrofuran (O-heterocycle) |
Key Functional Groups | Tertiary amine (piperazine), cyclic ether (THF), hydrochloride salt |
This structure exemplifies strategic heterocyclic hybridization in drug design. The tetrahydrofuran ring contributes:
Table 2: Hybrid Heterocyclic Compounds in Pharmaceuticals
Hybrid Structure | Role in Drug Design | Example Therapeutic Use |
---|---|---|
Piperazine-THF Hybrids | Solubility enhancement, conformational restraint | Kinase inhibitor intermediates [1] |
Pyridine-Piperidine Systems | Bioisosteric replacement, metabolic stability | Antivirals, CNS agents [3] |
Triazine-Tetrahydrofuran | SHP2 phosphatase inhibition [1] | Oncology candidates |
The integration of piperazine and tetrahydrofuran motifs arises from decades of evolution in heterocyclic chemistry. Piperazine derivatives emerged prominently in mid-20th-century drug discovery (e.g., antihistamines, antipsychotics), prized for their synthetic versatility and favorable pharmacokinetic properties. Concurrently, tetrahydrofuran-containing compounds gained traction as bioisosteres for furans, esters, or carbonyls, offering metabolic stability while retaining hydrogen-bonding capacity.
The fusion of these systems, exemplified by 1-(tetrahydrofuran-3-yl)piperazine hydrochloride, represents a strategic advancement in scaffold design:
Table 3: Evolution of Piperazine-THF Hybrids in Drug Discovery
Timeframe | Development Milestone | Impact |
---|---|---|
1980s–1990s | Piperazine deployed as a solubilizing linker in CNS drugs | Improved blood-brain barrier penetration |
Early 2000s | THF rings explored as carbonyl/isoxazole bioisosteres | Enhanced metabolic stability vs. furans |
2010–Present | Rational design of fused/connected THF-piperazine scaffolds | Optimized selectivity in kinase inhibition [1] |
Patent literature (e.g., WO2015107494A1 [1]) highlights this compound’s role in synthesizing complex bioactive molecules targeting oncological pathways, underscoring its transition from a curiosity to a validated pharmacophore component. Its precursor, 1-(tetrahydrofuran-3-yl)methanamine (CAS 165253-31-6 [2]), remains commercially significant, reflecting sustained demand for THF-functionalized building blocks.
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1